2-(4-(哌嗪-1-基)丁基)异吲哚啉-1,3-二酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

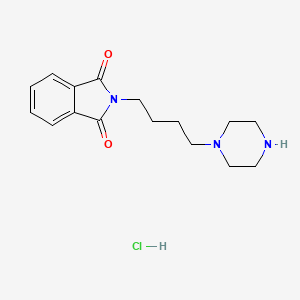

This compound is a derivative of isoindoline, a heterocyclic compound . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . This specific derivative, 2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride, has been synthesized and studied for its potential bioactive properties .

Synthesis Analysis

The synthesis of isoindoline derivatives, including this compound, has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . The aim of this synthesis method was to adhere to green chemistry principles .Molecular Structure Analysis

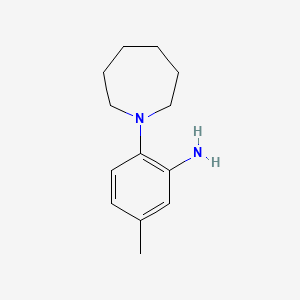

The molecular structure of this compound includes an isoindoline ring attached to a piperazine ring via a butyl chain . The isoindoline ring contains two carbonyl groups, making it a dione . The piperazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The compound has been synthesized using simple heating and relatively quick solventless reactions . The reactions involved in the synthesis have not been detailed in the available literature .Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.82 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available literature .科学研究应用

药理作用和治疗潜力

卢拉西酮,化学上与本文化合物相关,是一种新型的第二代抗精神病药。它在治疗精神病和情绪障碍,如精神分裂症和双相抑郁症方面显示出疗效。卢拉西酮以其独特的药效学特征而著称,在精神分裂症中提供短期疗效,症状改善相对温和,在没有精神病症状的急性双相抑郁症中具有不同寻常的疗效。它表现出低风险的体重增加、代谢或心脏异常,但与其他现代抗精神病药相比,可能出现更高风险的静坐不能。强调需要对精神分裂症和双相情感障碍进行长期测试,并对其他适应症(包括替代治疗)进行测试 (Pompili 等,2018)。

合成和药物应用

哌嗪及其衍生物,包括本研究的化合物,具有广泛的药用应用。由于哌嗪核的多功能性,它们表现出广泛的药理活性。合成哌嗪衍生物的最新方法突出了人们对探索这些化合物以用于新的治疗应用的持续兴趣。综述强调了哌嗪和吗啉类似物在药物化学中的重要性,揭示了它们的强药效基团活性,并鼓励进一步探索和开发 (Al-Ghorbani Mohammed 等,2015)。

抗分枝杆菌作用

哌嗪作为一种重要的结构成分,促进了有效抗分枝杆菌化合物的开发。已发现几种含有哌嗪的分子对结核分枝杆菌具有活性,包括多药耐药 (MDR) 和超耐药 (XDR) 菌株。本综述阐明了基于哌嗪的抗结核分枝杆菌分子的设计、原理和构效关系 (SAR),为药物化学家开发更安全、更有效且更具成本效益的抗分枝杆菌药剂提供了见解 (Girase 等,2020)。

DNA 相互作用研究的贡献

化合物 Hoechst 33258,一种具有两个苯并咪唑基团的 N-甲基哌嗪衍生物,以其与双链 B-DNA 小沟的强结合而闻名,对富含 AT 的序列表现出特异性。它作为细胞生物学中染色染色体和细胞核的重要工具,有助于分析细胞核 DNA 含量和染色体研究。Hoechst 类似物还可用作放射保护剂和拓扑异构酶抑制剂,证明了哌嗪衍生物在分子生物学和药物设计领域的用途 (Issar & Kakkar,2013)。

作用机制

Target of Action

The primary target of 2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 suggests it may influence the dopaminergic pathways These pathways are involved in a variety of physiological processes, including motor control, reward, and reinforcement

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .

Result of Action

One study suggests that isoindoline derivatives may have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

未来方向

The future directions for this compound could involve further in vivo testing and evaluation of its potential as a ligand for dopamine receptors . Additionally, its potential application as an antipsychotic agent could be explored further . The development of greener and more efficient synthesis methods for this compound could also be a focus of future research .

属性

IUPAC Name |

2-(4-piperazin-1-ylbutyl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2.ClH/c20-15-13-5-1-2-6-14(13)16(21)19(15)10-4-3-9-18-11-7-17-8-12-18;/h1-2,5-6,17H,3-4,7-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVCYSODBXSFQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCN2C(=O)C3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2476030.png)

![(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2476033.png)

![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)

![N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2476041.png)

![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)

![2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476046.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)

![3-Fluorosulfonyloxy-5-[oxolan-3-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2476050.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2476051.png)